molecular formula C15H12ClN3 B1416514 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 108850-11-9

3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B1416514
M. Wt: 269.73 g/mol
InChI Key: OXNIYZPLMOCTHU-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole, also known as CMPT, is a heterocyclic compound found in a variety of biological systems. It is a member of the triazole family, which is a class of compounds containing three nitrogen atoms in a ring structure. CMPT has been studied extensively due to its potential applications in various areas of scientific research, including drug development, biosensors, and biocatalysis.

Scientific Research Applications

These compounds are extensively observed in nature and metabolic systems, which are vital for living creatures . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

  • Synthesis of Heterocyclic Compounds 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole can be used in the synthesis of various heterocyclic compounds. For instance, reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents were studied. The reaction with hydrazine monohydrate resulted in the formation of 1,5-dihydro-2H-pyrrol-2-one and pyridazin-3(2H)-one derivatives .

  • Pharmaceutical Applications 1,2,4-triazole-containing scaffolds, such as 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole, are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

  • Chiral Separation 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole can be used in chiral separation. For example, Cellulose tris(3-chloro-4-methylphenyl)carbamate is used in chiral separation columns .

Safety And Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. They should be stored in a well-ventilated place and not ingested2.


Future Directions

Research into 1,2,4-triazoles is ongoing, with many potential applications in medicinal chemistry and drug discovery. Their diverse biological activities make them attractive targets for the development of new therapeutic agents1.


Please note that this is a general overview and may not apply to the specific compound “3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole”. For more detailed information, specific studies or papers would need to be consulted. If you have more information or a specific context, please provide more details.


properties

IUPAC Name

3-chloro-5-(4-methylphenyl)-4-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c1-11-7-9-12(10-8-11)14-17-18-15(16)19(14)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNIYZPLMOCTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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